3,9-Diazabicyclo[3.3.1]nonane

Opioid pharmacology Pain therapeutics GPCR ligand design

3,9-Diazabicyclo[3.3.1]nonane (DBN) is a conformationally constrained diazabicyclic scaffold featuring two endocyclic nitrogen atoms at bridgehead positions 3 and 9 within a bicyclo[3.3.1]nonane framework. This structural motif serves as a versatile pharmacophore core across multiple receptor systems, including μ‑opioid, δ‑opioid, 5‑HT₃, nicotinic acetylcholine (nAChR), and renin targets.

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
Cat. No. B8087533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Diazabicyclo[3.3.1]nonane
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC1CC2CNCC(C1)N2
InChIInChI=1S/C7H14N2/c1-2-6-4-8-5-7(3-1)9-6/h6-9H,1-5H2
InChIKeyPJDJTXWCVQUXKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,9-Diazabicyclo[3.3.1]nonane Scaffold: Core Properties and Pharmacological Relevance for Procurement


3,9-Diazabicyclo[3.3.1]nonane (DBN) is a conformationally constrained diazabicyclic scaffold featuring two endocyclic nitrogen atoms at bridgehead positions 3 and 9 within a bicyclo[3.3.1]nonane framework. This structural motif serves as a versatile pharmacophore core across multiple receptor systems, including μ‑opioid, δ‑opioid, 5‑HT₃, nicotinic acetylcholine (nAChR), and renin targets [1]. The three‑carbon bridge distinguishes DBN from its lower homolog 3,8‑diazabicyclo[3.2.1]octane (DBO; two‑carbon bridge) and its isomeric counterpart 3,9‑diazabicyclo[4.2.1]nonane, producing distinct conformational preferences that directly modulate receptor subtype selectivity and ligand binding affinity [2].

Why 3,9-Diazabicyclo[3.3.1]nonane Cannot Be Replaced by Closest In‑Class Analogs


Although several diazabicycloalkane scaffolds share the same N‑substituent pharmacophores, the bridge length dictates both receptor affinity and subtype selectivity in a non‑linear fashion. The DBN three‑carbon bridge positions the two protonated amines at a spatial separation distinct from the two‑carbon bridged 3,8‑diazabicyclo[3.2.1]octane (DBO), altering the hydrogen‑bonding geometry with conserved aspartate residues in opioid and renin binding pockets [1]. In DBN‑based μ‑opioid agonists, the isomeric orientation of N‑acyl and N‑arylpropenyl substituents inverts the potency trend relative to DBO: the 3‑propionyl‑9‑arylpropenyl DBN series (series 2) exhibits markedly higher μ‑affinity than the 3‑arylpropenyl‑9‑propionyl series (series 1), whereas in DBO the opposite ordering is observed [2]. Furthermore, the DBN scaffold, when substituted at position 3, allows independent modulation of ADME properties without altering renin binding affinity—an advantage absent in the simpler piperidine‑based renin inhibitors that inspired the DBN design [3]. Generic substitution with a different bridge length or isomeric core therefore risks substantial loss of target potency, selectivity inversion, or unpredictable pharmacokinetic behaviour.

Quantitative Differentiation Evidence for 3,9-Diazabicyclo[3.3.1]nonane Versus Closest Analogs


μ‑Opioid Receptor Affinity: DBN Series 2 vs. DBO‑II Direct Head‑to‑Head Comparison

The N‑3‑propionyl‑N‑9‑cinnamyl‑3,9‑diazabicyclo[3.3.1]nonane (DBN 2a) binds the μ‑opioid receptor with Ki = 13 nM, representing a 12‑fold improvement over the directly analogous 3,8‑diazabicyclo[3.2.1]octane isomer DBO‑II (Ki = 160 nM) when measured under identical radioligand displacement conditions [1]. The lead DBN series 2 derivatives with chloro‑ and nitro‑substituted aryl rings achieve Ki values of 6–8 nM [2], approaching the affinity of morphine while retaining the higher μ/δ and μ/κ selectivity characteristic of the DBN scaffold.

Opioid pharmacology Pain therapeutics GPCR ligand design

In Vivo Analgesic Potency and Tolerance Profile: DBN 2d vs. Morphine

In the mouse acetic acid‑induced writhing model, N‑9‑(3,3‑diphenylprop‑2‑enyl)‑N‑3‑propionyl‑DBN (2d) produced an analgesic ED₅₀ of 3.88 mg/kg i.p., which compares favourably with morphine (ED₅₀ = 5 mg/kg i.p.) [1]. Critically, tolerance to the analgesic effect of 2d developed after a period twice as long as that required for morphine under identical dosing regimens, indicating a differentiated tolerance induction profile for the DBN chemotype [1]. This slower tolerance onset is not observed with the corresponding DBO‑based analgesics at comparable μ‑affinity.

In vivo pharmacology Analgesic development Opioid tolerance

Renin Inhibition with Independent ADME Tuning: DBN Template vs. Piperidine Scaffold

The 3,9‑diazabicyclo[3.3.1]nonene derivative (+)-26g inhibits human renin with an IC₅₀ of 0.20 nM in buffer and 19 nM in plasma [1]. While the predecessor piperidine‑based renin inhibitor Ro‑66‑1168 achieves a slightly lower IC₅₀ of 0.039 nM in buffer, the piperidine class suffered from inadequate pharmacokinetic properties that precluded clinical development [1]. The DBN template introduces a third exit vector at position 3, which can be substituted to independently modulate absorption, distribution, metabolism, and excretion (ADME) properties without altering renin binding affinity [2]. Compound (+)-26g demonstrated good oral absorption in rats and was efficacious at 10 mg/kg in vivo [1].

Renin–angiotensin system Antihypertensive drug discovery ADME optimization

nAChR Subtype Selectivity: α6β2‑Preferring DBN Derivative AN317 vs. Broader nAChR Ligands

9‑Methyl‑3‑(3‑pyridinyl)‑3,9‑diazabicyclo[3.3.1]nonane (AN317) binds the α6/α3β2β3 nAChR subtype with Ki = 6.2 nM and the α4β2 subtype with Ki = 4.1 nM . Unlike classical nicotinic agonists that broadly activate multiple nAChR subtypes, AN317 functions as a subtype‑selective partial agonist with functional activity restricted primarily to α6β2‑containing receptors, showing no functional agonist activity at other nicotinic receptor subtypes [1]. This selectivity profile is directly attributable to the DBN scaffold geometry, which presents the pyridinyl pharmacophore in an orientation complementary to the α6β2 orthosteric site while excluding activation of the more ubiquitously expressed α4β2 and α7 subtypes.

Nicotinic acetylcholine receptors Dopamine release modulation Neuroprotection

Scaffold Geometry‑Dependent μ vs. δ Opioid Selectivity: DBN vs. DBO and Piperazine Cores

Molecular modelling studies demonstrate that the three‑carbon bridge of DBN positions the two protonated amine nitrogens at a spatial separation and angular orientation distinct from both the two‑carbon bridged DBO and the conformationally flexible piperazine core [1]. This geometric difference directly impacts subtype selectivity: DBN‑based μ‑opioid agonists consistently exhibit higher μ/δ selectivity ratios compared to the analogous DBO compounds, while DBN‑based δ‑opioid agonists bearing N‑benzhydryl‑N‑allyl substituents achieve δ‑receptor Ki values of 0.34–9.1 nM with δ/μ selectivity ratios that differ systematically from the corresponding DBO and piperazine congeners [2]. The piperazine‑based reference δ agonist SNC80 shows markedly different selectivity and functional bias compared to the DBN‑cored analogue 5.

Opioid receptor subtypes Structure–activity relationships Conformational constraint

3,9-Diazabicyclo[3.3.1]nonane: Evidence‑Backed Application Scenarios for Scientific Procurement


μ‑Opioid Analgesic Lead Optimization with Improved Tolerance Profile

Research groups pursuing μ‑opioid receptor agonists with reduced tolerance liability should prioritize the DBN scaffold over the lower‑homolog DBO core. The N‑3‑propionyl‑N‑9‑arylpropenyl DBN series achieves μ‑affinity in the 6–13 nM range [1] and the representative compound 2d demonstrates in vivo analgesic efficacy superior to morphine (ED₅₀ 3.88 vs. 5 mg/kg i.p.) with tolerance developing over a period twice as long as morphine [2]. Procurement of the DBN core is indicated for any program where DBO‑based leads have failed to deliver adequate therapeutic windows in chronic dosing models.

Orally Bioavailable Renin Inhibitor Development

For antihypertensive drug discovery targeting renin, the 3,9‑diazabicyclo[3.3.1]nonene template is the scaffold of choice when pharmacokinetic developability is a primary selection criterion. Unlike piperidine‑based renin inhibitors that achieved sub‑nanomolar IC₅₀ values but failed on oral bioavailability, the DBN template positions 6 and 7 control renin binding affinity while position 3 permits independent ADME optimization [3]. Compound (+)-26g validates this principle with IC₅₀ = 0.20 nM in buffer, 19 nM in plasma, and in vivo efficacy at 10 mg/kg p.o. in rats [3]. Procurement should specify the 3,9‑diazabicyclo[3.3.1]non‑6‑ene variant with synthetic handles at positions 3, 6, and 7.

α6β2‑Selective nAChR Probe and Neuroprotection Research

Investigators studying dopamine release modulation or MPTP/MPP⁺ neurotoxicity models should procure the DBN derivative AN317 (9‑methyl‑3‑(3‑pyridinyl)‑3,9‑diazabicyclo[3.3.1]nonane) as a reference α6β2‑selective partial agonist tool compound. AN317 binds α6/α3β2β3 receptors with Ki = 6.2 nM and exhibits functional selectivity devoid of activity at other nicotinic subtypes . This selectivity profile is uniquely enabled by the DBN scaffold geometry and cannot be replicated by piperazine, DBO, or diazabicyclo[4.2.1]nonane analogues. The compound also crosses the blood–brain barrier and stimulates striatal dopamine release in vivo, making it suitable for CNS target engagement studies.

Dual μ/δ Opioid Pharmacology and Subtype‑Selective Probe Discovery

Programs requiring systematic exploration of opioid receptor subtype selectivity should base their chemical library design on the DBN scaffold rather than on simpler piperazine or DBO cores. The DBN framework supports both high‑affinity μ‑selective agonists (Ki = 6–29 nM at μ, negligible δ/κ binding) [1] and potent δ‑selective agonists (Ki(δ) = 0.34–9.1 nM) [4] through divergent N‑substitution strategies on the same core. This scaffold plasticity, arising from the unique three‑carbon bridge geometry, enables parallel synthesis of subtype‑selective tool compounds from a single building block, reducing procurement complexity and cost for medicinal chemistry campaigns targeting multiple opioid receptor subtypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,9-Diazabicyclo[3.3.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.